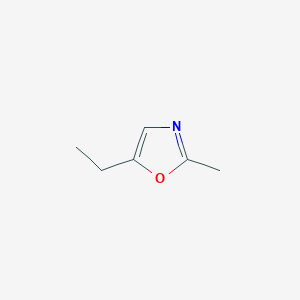

5-Ethyl-2-methyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-2-methyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group at the 5-position and a methyl group at the 2-position of the oxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyloxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method is performed at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves the use of flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced waste generation. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective for the synthesis of oxazoles .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in (3 + 2) cycloaddition reactions, where it acts as a dipolarophile in the presence of nitrile oxides .

Common Reagents and Conditions:

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide (NBS).

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Ethyl-2-methyloxazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyloxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors through non-covalent interactions, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

5-Ethyl-2-methyloxazole can be compared with other similar compounds, such as:

2,5-Diphenyloxazole: Known for its use in scintillation counting and as a fluorescent dye.

2-(3´-Pyridyl)-5-phenyloxazole: Studied for its antimycobacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .

Biological Activity

5-Ethyl-2-methyloxazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a five-membered oxazole ring, which includes both nitrogen and oxygen atoms, contributing to its unique chemical properties and biological interactions. Research has indicated that this compound may possess antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The mechanism of action typically involves the compound's ability to interact with specific molecular targets within microbial cells, potentially inhibiting essential metabolic processes. For example, it has been noted that derivatives of oxazole compounds can effectively inhibit bacterial growth, indicating a promising avenue for developing new antibiotics.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that certain derivatives of this compound can inhibit the proliferation of various cancer cell lines. The antiproliferative effects are often linked to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that specific oxazole derivatives caused significant G2/M phase arrest in cancer cell lines, suggesting a mechanism involving disruption of tubulin polymerization .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors through non-covalent binding. This interaction can modulate various signaling pathways within cells, influencing processes such as cell growth and apoptosis. The specific molecular targets can vary based on the structural modifications of the compound, which can enhance or diminish its biological efficacy.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship of Oxazole Derivatives

| Compound | Substituents | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | Ethyl at position 5 | Varies by cell line | Moderate to high |

| 4g | m-fluoro-p-methoxyphenyl | 0.5–73.2 | High antiproliferative |

| 4i | p-ethoxyphenyl | Varies | Significant G2/M arrest |

Case Study 1: Antimicrobial Efficacy

In a controlled study, various concentrations of this compound were tested against common bacterial strains. The results indicated that at higher concentrations, the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Inhibition

A series of experiments conducted on different cancer cell lines revealed that derivatives of this compound exhibited varying degrees of antiproliferative activity. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy .

Properties

CAS No. |

53833-29-7 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

5-ethyl-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C6H9NO/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3 |

InChI Key |

KVHQALCDTOJIBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(O1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.